REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][N:5]([CH3:7])[C:4](=[O:8])[CH:3]=1.CN1C(=O)C=CS1>C(O)CO>[CH3:7][N:5]1[S:6][CH:2]=[CH:3][C:4]1=[O:8].[CH3:7][N:5]1[S:6][C:2]([Cl:1])=[CH:3][C:4]1=[O:8] |f:3.4|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
ClC1=CC(N(S1)C)=O
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN1SC=CC1=O
|
Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
A chemical containing
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Name
|
|
Type
|
|
Smiles
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CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |